3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate
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Overview
Description
3-[(1,3,4-Thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a synthetic organic compound that features a thiadiazole ring, a carbamoyl group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
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Attachment of the Carbamoyl Group: : The carbamoyl group can be introduced by reacting the thiadiazole derivative with isocyanates or carbamoyl chlorides under mild conditions .
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Introduction of the Fluoranesulfonate Moiety: : The final step involves the sulfonation of the phenyl ring with fluoranesulfonic acid or its derivatives, typically under controlled temperature and pH conditions to ensure selective sulfonation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols or amines .
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Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, where the fluoranesulfonate group can be replaced by other substituents like halogens or nitro groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The thiadiazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine
Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It can also serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the carbamoyl group can enhance binding affinity. The fluoranesulfonate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties .
Carbamoyl-Substituted Compounds: Compounds such as N-carbamoylbenzamide and N-carbamoylphenylsulfonamide have similar carbamoyl groups but differ in their overall structure and reactivity .
Uniqueness
3-[(1,3,4-Thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to the combination of the thiadiazole ring, carbamoyl group, and fluoranesulfonate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2411252-02-1 |
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Molecular Formula |
C9H6FN3O4S2 |
Molecular Weight |
303.3 |
Purity |
95 |
Origin of Product |
United States |
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